molecular formula C14H17O4P B12667226 Phosphoric acid, diethyl 2-naphthalenyl ester CAS No. 16519-26-9

Phosphoric acid, diethyl 2-naphthalenyl ester

Cat. No.: B12667226
CAS No.: 16519-26-9
M. Wt: 280.26 g/mol
InChI Key: SIHQLNSQZGAHQX-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl 2-naphthalenyl ester is an organic compound with the molecular formula C14H17O4P. It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and 2-naphthalenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, diethyl 2-naphthalenyl ester can be synthesized through the esterification reaction between phosphoric acid and diethyl 2-naphthalenyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 2-naphthalenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce diethyl 2-naphthalenyl alcohol .

Scientific Research Applications

Phosphoric acid, diethyl 2-naphthalenyl ester has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoric acid esters.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research explores its potential as a drug delivery agent and its interactions with biological molecules.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 2-naphthalenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active phosphoric acid derivatives, which then participate in biochemical pathways. The specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid, diethyl 2-ethylhexyl ester: Similar in structure but with an ethylhexyl group instead of the naphthalenyl group.

    Phosphoric acid, 2-naphthalenyl diphenyl ester: Contains diphenyl groups instead of diethyl groups.

Uniqueness

Phosphoric acid, diethyl 2-naphthalenyl ester is unique due to the presence of the 2-naphthalenyl group, which imparts distinct chemical properties and reactivity compared to other phosphoric acid esters. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

16519-26-9

Molecular Formula

C14H17O4P

Molecular Weight

280.26 g/mol

IUPAC Name

diethyl naphthalen-2-yl phosphate

InChI

InChI=1S/C14H17O4P/c1-3-16-19(15,17-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3

InChI Key

SIHQLNSQZGAHQX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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